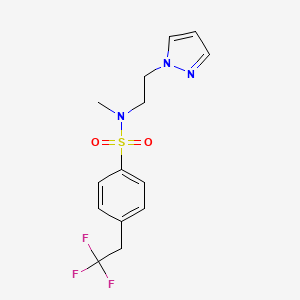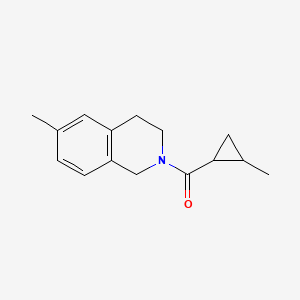![molecular formula C17H26N2O2 B7634508 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea, also known as HCMPBU, is a synthetic compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea is not fully understood, but it is believed to modulate various signaling pathways involved in cell survival and death. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It also inhibits the JNK and p38 MAPK signaling pathways, which are involved in cell death and inflammation.
Biochemical and Physiological Effects:
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes and decrease the levels of inflammatory cytokines in the brain. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has also been shown to improve mitochondrial function and reduce oxidative stress in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and does not require complex equipment or techniques. However, one of the limitations of using 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea. One potential direction is to further investigate its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential anticancer activity in vivo, using animal models of cancer. Furthermore, the development of more water-soluble derivatives of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea could potentially overcome its limitations in lab experiments.
Synthesemethoden
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3-phenylcyclopentanol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 2-phenylbutylamine to give the final product, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea.
Wissenschaftliche Forschungsanwendungen
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has also been studied for its potential anticancer activity, as it was found to inhibit the growth of cancer cells in vitro. In addition, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to have cardioprotective effects in animal models of myocardial infarction.
Eigenschaften
IUPAC Name |
1-[(3-hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-14(15-6-4-3-5-7-15)12-19-17(21)18-11-13-8-9-16(20)10-13/h3-7,13-14,16,20H,2,8-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXZATOBBJYZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NCC1CCC(C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran](/img/structure/B7634431.png)
![3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol](/img/structure/B7634433.png)
![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)
![[(2E,4E)-hexa-2,4-dienyl] 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate](/img/structure/B7634440.png)
![[(2E,4E)-hexa-2,4-dienyl] 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate](/img/structure/B7634443.png)
![1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)
![4-[(5-Methyl-1,3-thiazol-2-yl)methylsulfanyl]butanenitrile](/img/structure/B7634466.png)

![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)
![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)

![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)